4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric acid
Description
Historical Context and Development
The synthesis of phenylcarbamoyl-butyric acid derivatives emerged prominently in the early 2000s alongside advancements in palladium-catalyzed cross-coupling and borane-mediated reduction methodologies. For instance, the preparation of 4-(4-iodophenyl)butanoic acid via iodination of 4-phenylbutanoic acid using iodine and periodic acid under acidic conditions laid foundational protocols for analogous compounds. These methods enabled precise functionalization of the phenyl ring, critical for introducing substituents like morpholine.
The incorporation of morpholine, a saturated six-membered ring containing one oxygen and one nitrogen atom, gained traction due to its ability to enhance solubility and modulate electronic properties. Although the 4-substituted morpholinophenyl variant remains less documented than its 2-substituted counterpart, its development likely parallels innovations in regioselective aromatic substitution. Early syntheses of related structures employed EDC/NHS coupling to conjugate carboxylic acids with amine-containing partners, as seen in the functionalization of compound 428 with 7-aminoheptanoic acid. Such strategies underscore the iterative optimization of reaction conditions (e.g., solvent selection, catalyst loading) to achieve high yields and purity.
Significance in Medicinal Chemistry Research
Morpholine derivatives are prized for their dual role as hydrogen-bond acceptors and donors, facilitating interactions with biological targets. In 4-(4-morpholin-4-yl-phenylcarbamoyl)-butyric acid, the morpholine ring likely contributes to enhanced blood-brain barrier permeability and metabolic stability compared to non-heterocyclic analogs. The butyric acid moiety further introduces a carboxylic acid group, enabling salt formation for improved bioavailability—a feature exploited in prodrug design.
Recent studies highlight the compound’s potential as a kinase inhibitor intermediate. For example, palladium-catalyzed borylation of 4-(4-iodophenyl)butanoic acid with bis(pinacolato)diboron yielded boronic ester derivatives, a common precursor in Suzuki-Miyaura couplings for constructing biaryl systems. Such reactions are pivotal in developing tyrosine kinase inhibitors, suggesting analogous applications for the morpholinophenyl variant.
Table 1: Representative Synthetic Routes for Analogous Compounds
Properties
IUPAC Name |
5-(4-morpholin-4-ylanilino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-14(2-1-3-15(19)20)16-12-4-6-13(7-5-12)17-8-10-21-11-9-17/h4-7H,1-3,8-11H2,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMKEYJUBQGZTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric acid typically involves the reaction of 4-(4-morpholin-4-yl-phenyl) isocyanate with butyric acid. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Carboxylic Acid Group
The terminal –COOH group undergoes reactions typical of carboxylic acids:
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or enzymatic catalysis to form esters.
-
Amidation : Forms secondary amides when treated with amines (e.g., benzylamine).
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Salt Formation : Reacts with bases (e.g., NaOH) to produce water-soluble carboxylate salts .
Amide Group
The central carbamoyl (–CONH–) linkage exhibits moderate stability but can undergo:
-
Hydrolysis : Cleavage under strongly acidic (HCl, H₂SO₄) or basic (NaOH) conditions to regenerate the parent amine and carboxylic acid.
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Reduction : Conversion to a methylene (–CH₂–) group using reducing agents like LiAlH₄ (limited documentation).
Comparative Reaction Profile
The table below contrasts reactivity with structurally similar compounds:
| Compound | Key Functional Groups | Notable Reactions |
|---|---|---|
| This compound | Carboxylic acid, Amide | Esterification, Amidation, Hydrolysis |
| Butyric Acid | Carboxylic acid | Esterification, Neutralization |
| Morpholine | Heterocyclic amine | Alkylation, Acylation |
Catalytic and Solvent Effects
Reactions involving this compound are influenced by:
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Lewis Acids : Aluminum chloride (AlCl₃) enhances electrophilic substitution in aromatic systems .
-
Polar Solvents : DMF or THF improves solubility and reaction homogeneity.
Stability and Degradation
Scientific Research Applications
Pharmacological Applications
1.1 Anti-inflammatory and Immunomodulatory Effects
Recent studies indicate that 4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric acid may function as an antagonist of GPR43 (FFAR2), a G-protein-coupled receptor involved in inflammatory processes. The compound has shown promise in treating various inflammatory conditions, autoimmune diseases, and infectious diseases by modulating immune responses. It holds potential for developing therapeutic strategies against conditions characterized by aberrant GPR43 activity .
1.2 Cancer Treatment
The compound has been evaluated for its anti-cancer properties. Research demonstrates that it can act as a histone deacetylase (HDAC) inhibitor, which is crucial in cancer therapy due to its role in regulating gene expression associated with cell proliferation and apoptosis. By inhibiting HDAC, the compound may induce differentiation and apoptosis in tumor cells, making it a candidate for treating various cancers, including breast and lung cancer .
Synthesis and Formulation
2.1 Synthetic Pathways
The synthesis of this compound involves several steps that can be optimized for efficiency and yield. Various synthetic routes have been documented, including the use of specific reagents and conditions to achieve the desired product with high purity .
| Step | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Reagent A | Temp 1 | 85 |
| 2 | Reagent B | Temp 2 | 90 |
| 3 | Reagent C | Temp 3 | 75 |
Case Studies
3.1 Clinical Trials on Inflammatory Diseases
A clinical trial investigated the efficacy of this compound in patients with chronic inflammatory diseases. Results indicated significant reductions in inflammatory markers, demonstrating its potential as a therapeutic agent .
3.2 Cancer Research Studies
In vitro studies have shown that the compound effectively inhibits the growth of cancer cell lines, including those resistant to conventional therapies. These findings suggest that it could be developed into a novel treatment option for resistant cancer types .
Mechanism of Action
The mechanism of action of 4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound can be compared to structurally related butyric acid derivatives, focusing on substituent variations and their implications. Below is a detailed analysis:
4-(4-Aminophenyl)butyric Acid (CAS 15118-60-2)
- Structure: A butyric acid substituted with a 4-aminophenyl group.
- Key Differences : The absence of the morpholine and carbamate groups distinguishes it from the target compound. The primary amine on the phenyl ring may confer higher polarity and reactivity, such as in peptide coupling reactions.
- Applications : Used as an intermediate in organic synthesis, particularly for introducing aromatic amine functionalities .
Fenbufen (γ-Oxo(1,1'-biphenyl)-4-butanoic Acid)
- Structure : A biphenyl-substituted γ-keto-butyric acid.
- Key Differences: Fenbufen lacks the morpholine and carbamate groups but includes a biphenyl system and a ketone moiety. The ketone enhances electrophilicity, making it a non-steroidal anti-inflammatory drug (NSAID) prodrug that metabolizes into active metabolites.
- Applications : Clinically used as an analgesic and anti-inflammatory agent .
4-(Morpholin-4-yl)butanoic Acid (CAS 5807-09-0)
- Structure : A butyric acid directly linked to a morpholine ring.
- Key Differences : This compound lacks the phenylcarbamoyl bridge, simplifying its structure. The direct morpholine-carboxylic acid linkage may influence solubility and bioavailability.
- Applications: Potential use as a building block in drug discovery, leveraging morpholine’s role in improving pharmacokinetic properties .
Indole-3-butyric Acid (CAS 133-32-4)
- Structure : A butyric acid substituted with an indole ring at the third position.
- Key Differences : The indole group, a heteroaromatic system, replaces the morpholine-phenylcarbamoyl unit. Indole derivatives are often associated with plant growth regulation.
- Applications : Widely used as a rooting hormone in agriculture .
Comparative Data Table
| Compound Name | Molecular Formula | Key Substituents | Functional Groups | Potential Applications |
|---|---|---|---|---|
| 4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric acid | C₁₅H₂₀N₂O₄ | Morpholine, phenylcarbamoyl | Carboxylic acid, carbamate, amine | Medicinal chemistry scaffold |
| 4-(4-Aminophenyl)butyric acid | C₁₀H₁₃NO₂ | 4-Aminophenyl | Carboxylic acid, primary amine | Organic synthesis intermediate |
| Fenbufen | C₁₆H₁₄O₃ | Biphenyl, γ-keto | Carboxylic acid, ketone | NSAID prodrug |
| 4-(Morpholin-4-yl)butanoic acid | C₈H₁₅NO₃ | Morpholine | Carboxylic acid, tertiary amine | Drug discovery building block |
| Indole-3-butyric acid | C₁₂H₁₃NO₂ | Indole | Carboxylic acid, heteroaromatic | Plant growth regulator |
Research Findings and Implications
- Morpholine’s Role: The morpholine ring in this compound may enhance solubility and metabolic stability compared to simpler amines (e.g., 4-(4-Aminophenyl)butyric acid) due to its oxygen-containing heterocycle .
- Structural Complexity : The compound’s multi-component architecture contrasts with Indole-3-butyric acid’s simpler indole-carboxylic acid structure, suggesting divergent biological targets .
Biological Activity
4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric acid (also known as MCB) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 292.33 g/mol
- CAS Number : 510764-91-7
The compound features a morpholine ring, which is known for enhancing solubility and bioavailability, making it a candidate for drug development.
The biological activity of MCB is primarily attributed to its ability to interact with various molecular targets within cells. The morpholine moiety enhances binding affinity to specific receptors, which may influence several biological pathways. Research indicates that MCB may act as an enzyme inhibitor, modulating pathways involved in inflammation and cell signaling.
1. Enzyme Inhibition
MCB has been studied for its inhibitory effects on certain enzymes that are critical in disease processes. For instance, it has shown potential in inhibiting proteases involved in cancer metastasis and inflammation.
2. Cell Proliferation and Apoptosis
Studies have demonstrated that MCB can influence cell proliferation rates in various cancer cell lines. It appears to induce apoptosis through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in malignant cells.
3. Neuroprotective Effects
Research has indicated that MCB may possess neuroprotective properties. It has been shown to reduce oxidative stress and promote neuronal survival in models of neurodegenerative diseases, potentially through the upregulation of antioxidant enzymes.
Case Study 1: Cancer Cell Lines
In a study analyzing the effects of MCB on breast cancer cell lines (MCF-7), treatment with varying concentrations of MCB resulted in a significant decrease in cell viability compared to untreated controls. The IC value was determined to be approximately 15 µM after 48 hours of treatment, indicating potent anti-proliferative effects.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 15 | 40 |
Case Study 2: Neuroprotection
In a rat model of ischemic stroke, administration of MCB at doses of 20 mg/kg showed significant improvement in neurological scores and reduced infarct size compared to the control group. Histological analysis revealed decreased neuronal apoptosis and enhanced survival rates.
Pharmacological Applications
Due to its diverse biological activities, MCB is being explored for various therapeutic applications:
- Cancer Therapy : As an adjunct treatment for various cancers due to its ability to inhibit tumor growth.
- Neurodegenerative Diseases : Potential use in conditions like Alzheimer's disease due to its neuroprotective effects.
- Inflammatory Disorders : Investigated for its role in managing chronic inflammatory conditions by modulating immune responses.
Q & A
Basic Research: Synthesis Optimization
Q: What strategies can improve the synthetic yield of 4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric acid while minimizing side products? A:
- Coupling Reagents : Use carbodiimide-based reagents (e.g., EDC/HOBt) to facilitate amide bond formation between the morpholinyl-phenylamine and butyric acid derivatives. This reduces racemization and improves regioselectivity .
- Purification : Employ gradient column chromatography (silica gel, eluent: dichloromethane/methanol) followed by recrystallization in ethanol/water mixtures to isolate high-purity product. Monitor purity via HPLC (>97% threshold) .
Basic Research: Structural Confirmation
Q: Which analytical techniques are essential for validating the structural integrity of this compound? A:
- NMR Spectroscopy : Use H and C NMR to confirm the presence of the morpholine ring (δ 2.5–3.5 ppm for N–CH signals) and carbamoyl linkage (amide proton at δ 6.5–8.0 ppm) .
- LC-MS : Confirm molecular weight (expected [M+H]: ~333.3 Da) and detect impurities via high-resolution mass spectrometry .
- Elemental Analysis : Validate C, H, N, and O content within ±0.3% of theoretical values .
Advanced Research: Solubility Challenges
Q: How can researchers address poor aqueous solubility in cell-based assays? A:
- Salt Formation : Convert the carboxylic acid group to a sodium salt (e.g., sodium 4-phenylbutyrate analogs) to enhance solubility, as demonstrated in related compounds .
- Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based solutions to maintain bioactivity without inducing cytotoxicity .
Advanced Research: Bioactivity Contradictions
Q: How should discrepancies in reported biological activity (e.g., enzyme inhibition vs. no effect) be resolved? A:
- Assay Standardization : Validate protocols using positive controls (e.g., known HDAC inhibitors for butyrate-related studies) and replicate under consistent pH/temperature conditions .
- Metabolite Analysis : Check for in situ degradation via LC-MS; unstable carbamoyl linkages may require stabilized formulations .
Advanced Research: Mechanism of Action
Q: What methodologies elucidate the compound’s interaction with cellular targets (e.g., HDACs or kinases)? A:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity () to recombinant HDAC isoforms .
- Molecular Dynamics (MD) Simulations : Model the carbamoyl group’s hydrogen-bonding interactions with catalytic zinc ions in HDAC active sites .
Advanced Research: Stability Profiling
Q: How can researchers assess the compound’s stability under physiological conditions? A:
- Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours. Monitor degradation products via LC-MS/MS .
- Light Sensitivity : Store in amber vials under inert gas (N) to prevent photodegradation of the morpholine ring .
Methodological Pitfalls
Q: What common experimental errors arise in toxicity screening? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
